molecular formula C15H21N3O B11989878 N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide CAS No. 302908-98-1

N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide

Katalognummer: B11989878
CAS-Nummer: 302908-98-1
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: ZBBHOQYOVZNCNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide is a chemical compound with the molecular formula C15H21N3O It is a member of the hydrazide family, characterized by the presence of a hydrazone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-toluidine in the presence of acetohydrazide. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(4-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(4-ethoxyanilino)acetohydrazide

Uniqueness

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The position of the toluidino group (2-position) imparts distinct chemical and biological properties compared to its isomers.

Eigenschaften

CAS-Nummer

302908-98-1

Molekularformel

C15H21N3O

Molekulargewicht

259.35 g/mol

IUPAC-Name

N-(cyclohexylideneamino)-2-(2-methylanilino)acetamide

InChI

InChI=1S/C15H21N3O/c1-12-7-5-6-10-14(12)16-11-15(19)18-17-13-8-3-2-4-9-13/h5-7,10,16H,2-4,8-9,11H2,1H3,(H,18,19)

InChI-Schlüssel

ZBBHOQYOVZNCNS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NCC(=O)NN=C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.